

Safe handling and storage procedures for 4-Fluorobenzyl chloride

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Compound of Interest

Compound Name: 4-Fluorobenzyl chloride

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Application Notes and Protocols for 4-Fluorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of **4- Fluorobenzyl chloride** in a laboratory setting. The following protocols and data are intended to ensure the safety of personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

4-Fluorobenzyl chloride is a versatile reagent commonly used in organic synthesis, particularly for the introduction of the 4-fluorobenzyl moiety into molecules.[1][2] This functional group is of interest in pharmaceutical and agrochemical research due to the effects of fluorine on metabolic stability and biological activity.



Property	Value	Reference
CAS Number	352-11-4	[3]
Molecular Formula	C7H6CIF	[3]
Molecular Weight	144.57 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	185 °C	[3][4]
Melting Point	-18 °C	[3]
Density	1.207 g/mL at 25 °C	[5][6][7]
Flash Point	72 °C (161.6 °F) - closed cup	[6][7]
Solubility	Soluble in many organic solvents such as ethanol, ether, and dichloromethane.	

Hazard Identification and Safety Precautions

4-Fluorobenzyl chloride is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][4] It is also harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Hazard	GHS Classification	Precautionary Statement Codes
Flammable Liquid	Category 4	H227
Skin Corrosion/Irritation	Category 1B	H314
Serious Eye Damage/Irritation	Category 1	H318
Acute Toxicity (Oral)	Category 4	H302
Hazardous to the Aquatic Environment	Long-Term Hazard Category 1	H410



Personal Protective Equipment (PPE):

Item	Specification
Eye/Face Protection	Tightly fitting safety goggles and a face shield (8-inch minimum).[8]
Skin Protection	Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and appropriate protective clothing.[9]
Respiratory Protection	Use in a well-ventilated fume hood. If the risk of overexposure exists, wear an approved respirator.[1]

Storage and Handling Procedures

Storage:

- Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]
- Keep containers tightly closed to prevent moisture ingress and leakage.[1][8]
- Store in a designated corrosives area.[2][10]
- Incompatible with bases, alcohols, amines, metals, strong acids, and oxidizing agents.

Handling:

- All work should be conducted in a well-ventilated chemical fume hood.[11]
- Avoid contact with skin, eyes, and clothing.[1][11]
- Do not breathe vapors or mists.[1]
- Use non-sparking tools and take precautionary measures against static discharges.[1][2]
- Ground and bond container and receiving equipment.[1]



• Wash hands thoroughly after handling.[8]

Emergency Procedures

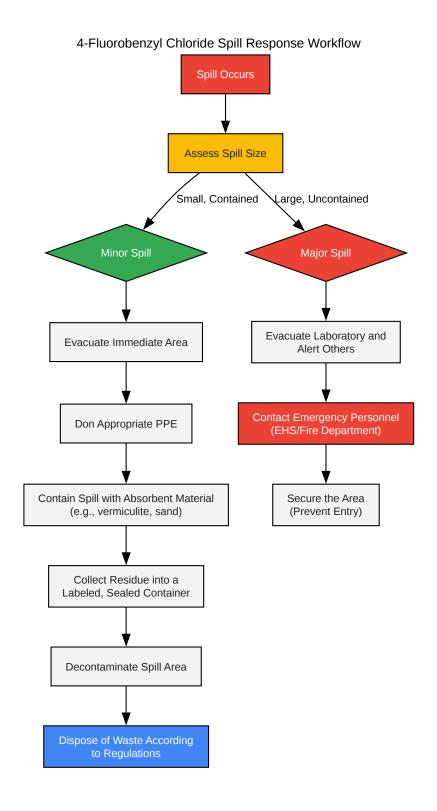
First Aid Measures:

Exposure Route	First Aid Procedure
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Inhalation	Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Spill Response:

For detailed spill response procedures, refer to the workflow diagram below. In all cases of a spill, evacuate unnecessary personnel and ensure adequate ventilation.





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Caption: Workflow for responding to a **4-Fluorobenzyl chloride** spill.



Application Protocol: Williamson Ether Synthesis

This protocol describes a representative Williamson ether synthesis for the preparation of a benzyl ether using **4-Fluorobenzyl chloride** as the alkylating agent. The reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces the chloride from **4-Fluorobenzyl chloride** in an SN2 reaction.

Materials:

- 4-Nitrophenol
- · 4-Fluorobenzyl chloride
- Potassium carbonate (K2CO3), anhydrous
- Acetone, anhydrous
- · Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware



Procedure:

Reaction Setup:

- In a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Add anhydrous acetone to the flask (approximately 10-15 mL per gram of 4-nitrophenol).
- Stir the suspension at room temperature for 15-20 minutes.

• Addition of **4-Fluorobenzyl chloride**:

- Slowly add 4-Fluorobenzyl chloride (1.1 eq) to the stirred suspension.
- Attach a reflux condenser to the flask.

Reaction:

- Heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a
 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

Work-up:

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude residue in ethyl acetate.
- Transfer the solution to a separatory funnel and wash with deionized water (2 x volume of the organic layer) followed by brine (1 x volume of the organic layer).

Purification:





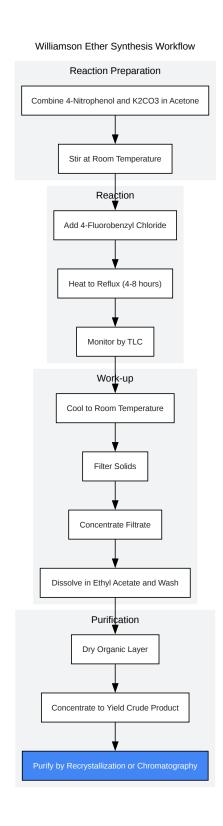


- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or flash column chromatography on silica gel.

Safety Considerations for the Experimental Protocol:

- Perform all steps in a well-ventilated fume hood.
- Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **4-Fluorobenzyl chloride** is a lachrymator; avoid inhaling its vapors.
- The reaction should be monitored to prevent uncontrolled reflux.
- Handle all organic solvents with care and away from ignition sources.





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Caption: Experimental workflow for the Williamson ether synthesis.



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